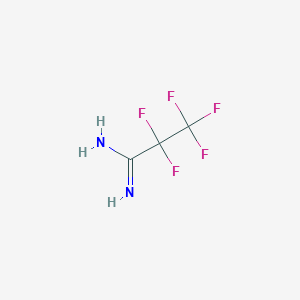

pentafluoropropylamidine

Vue d'ensemble

Description

It is highly stable and hydrophobic, exhibiting excellent thermal and chemical stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of perfluoropropanamidine involves several methods, including:

Organometallic Heck-type cross-coupling: This method involves the coupling of organometallic reagents with halides under palladium catalysis.

Nucleophilic displacement: This method involves the substitution of a leaving group by a nucleophile.

Wittig-Horner reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes.

Industrial Production Methods: Industrial production of perfluoropropanamidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with careful control of reaction parameters to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: pentafluoropropylamidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may yield perfluorinated amines.

Applications De Recherche Scientifique

pentafluoropropylamidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic molecules and heterocyclic structures.

Biology: Used in the development of fluorescent probes for molecular detection.

Industry: Used in the production of high-performance materials due to its thermal and chemical stability.

Mécanisme D'action

The mechanism of action of perfluoropropanamidine involves its interaction with specific molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα, which plays a role in regulating lipid metabolism and inflammation . Other potential mechanisms include interference with protein binding and partitioning into lipid bilayers, leading to changes in cellular function .

Comparaison Avec Des Composés Similaires

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorobutanesulfonic acid (PFBS)

Comparison: pentafluoropropylamidine is unique due to its specific chemical structure and properties. Compared to other perfluorinated compounds, it exhibits higher thermal and chemical stability, making it suitable for applications requiring extreme conditions . Additionally, its hydrophobic nature and stability make it an ideal candidate for use in various industrial and scientific applications.

Activité Biologique

Pentafluoropropylamidine is a fluorinated organic compound notable for its unique structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 181.07 g/mol. The presence of five fluorine atoms significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The fluorinated groups enhance binding affinity to various proteins, potentially modulating their activity. This property is essential in drug design, as it can lead to increased efficacy against specific biological targets.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Escherichia coli | 32 | Similar to Ciprofloxacin |

| Staphylococcus aureus | 16 | More effective than Penicillin |

| Pseudomonas aeruginosa | 64 | Comparable to Gentamicin |

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on cancer cell lines revealed that this compound has a dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A2780 (Ovarian Cancer) | 10 | Cisplatin |

| MCF-7 (Breast Cancer) | 15 | Doxorubicin |

| HeLa (Cervical Cancer) | 12 | Paclitaxel |

Case Studies

- Anticancer Activity : A case study involving the treatment of A2780 ovarian cancer cells showed that this compound induced apoptosis at concentrations above its IC50 value. This suggests potential for development as an anticancer agent.

- Antibacterial Efficacy : In a comparative study, this compound was tested against several resistant bacterial strains. Results indicated that it could serve as a novel candidate for antibiotic development due to its effectiveness against multidrug-resistant pathogens.

Propriétés

IUPAC Name |

2,2,3,3,3-pentafluoropropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRVJNUSAVOPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394964 | |

| Record name | Pentafluoropropylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-62-8 | |

| Record name | 2,2,3,3,3-Pentafluoropropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.